molecular formula C19H14N4O2 B2574004 (Z)-2-cyano-N-(furan-2-ylmethyl)-3-(2-phenylpyrimidin-5-yl)prop-2-enamide CAS No. 1259225-76-7

(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(2-phenylpyrimidin-5-yl)prop-2-enamide

Cat. No.: B2574004
CAS No.: 1259225-76-7
M. Wt: 330.347
InChI Key: CKNUBWRDAKJEFJ-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(2-phenylpyrimidin-5-yl)prop-2-enamide is a synthetic enamide derivative characterized by a central α,β-unsaturated cyanoacrylamide scaffold. Its structure features a furan-2-ylmethyl substituent on the amide nitrogen and a 2-phenylpyrimidin-5-yl group at the β-position (Figure 1). The Z-configuration of the double bond is critical for its stereoelectronic properties, influencing molecular interactions and biological activity.

Properties

IUPAC Name

(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(2-phenylpyrimidin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c20-10-16(19(24)23-13-17-7-4-8-25-17)9-14-11-21-18(22-12-14)15-5-2-1-3-6-15/h1-9,11-12H,13H2,(H,23,24)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNUBWRDAKJEFJ-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)C=C(C#N)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)/C=C(/C#N)\C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(2-phenylpyrimidin-5-yl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The compound features a unique structure characterized by:

  • A furan ring , which is known for various biological activities.
  • A pyrimidine moiety , contributing to its pharmacological properties.
  • A cyano group that may enhance its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities, including:

  • Anticancer Activity
    • Studies have shown that similar pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with a pyrimidine structure have been documented to exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
    • The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of signaling pathways related to cell survival and death.
  • Antimicrobial Properties
    • Compounds structurally related to this compound have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi .
    • The proposed mechanism includes disruption of microbial cell membranes and interference with metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

1. Anticancer Studies

A study evaluated a series of pyrimidine derivatives, revealing that modifications at specific positions significantly enhanced their anticancer activity. The derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .

CompoundCell LineIC50 (µM)
AMCF75.6
BA5494.8
CHeLa6.1

2. Antimicrobial Activity

Another investigation focused on the antimicrobial properties of furan-containing compounds, which reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) effective against both Gram-positive and Gram-negative bacteria .

CompoundTarget BacteriaMIC (µg/mL)
DStaphylococcus aureus32
EE. coli16
FPseudomonas aeruginosa64

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism or microbial growth.
  • Cell Membrane Disruption : The furan ring can interact with lipid membranes, leading to increased permeability and eventual cell lysis in microbes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of cyanoacrylamides, which are studied for their bioisosteric properties and conformational rigidity. Below is a detailed comparison with structurally related analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Target (Hypothesized/Reported) Key Differences from Target Compound
(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(2-phenylpyrimidin-5-yl)prop-2-enamide α,β-unsaturated cyanoacrylamide - Furan-2-ylmethyl (amide N)
- 2-Phenylpyrimidin-5-yl (β-position)
Kinases, GPCRs (inferred) Reference compound
XCT790 α,β-unsaturated cyanoacrylamide - Trifluoromethyl-thiadiazole (amide N)
- Bis(trifluoromethyl)phenyl
Estrogen-related receptor α (ERRα) Electron-withdrawing CF₃ groups enhance lipophilicity; thiadiazole vs. furan
DY131 Hydrazine derivative - Diethylaminobenzylidenyl
- Hydroxybenzoyl
ERRγ Lack of cyanoacrylamide scaffold; distinct pharmacophore
GSK4716 Acylhydrazone - Isopropylphenyl
- Hydroxy group
ERRβ Non-enamide structure; reduced conformational rigidity

Key Observations

Core Scaffold Similarities: Both the target compound and XCT790 retain the α,β-unsaturated cyanoacrylamide backbone, which stabilizes planar conformations and enhances binding to hydrophobic pockets in proteins . The Z-isomer in the target compound may favor specific π-π stacking interactions with aromatic residues, analogous to XCT790’s E-isomer binding to ERRα .

Substituent-Driven Divergence :

  • The furan-2-ylmethyl group in the target compound introduces moderate electron-donating effects, contrasting with XCT790’s trifluoromethyl-thiadiazole , which increases metabolic stability and lipophilicity .
  • The 2-phenylpyrimidin-5-yl substituent provides a planar aromatic system for kinase binding, whereas XCT790’s bis(trifluoromethyl)phenyl group enhances steric bulk and hydrophobic interactions.

Biological Implications: XCT790’s potency as an ERRα inverse agonist (IC₅₀ ~ 50 nM) highlights the role of electron-deficient substituents in target engagement . The target compound’s pyrimidine ring may similarly engage ATP-binding pockets in kinases. Compared to non-enamide analogs like DY131 and GSK4716, the cyanoacrylamide scaffold in the target compound likely improves membrane permeability and bioavailability.

Research Findings and Data Gaps

  • Synthetic Accessibility: The target compound’s synthesis likely follows established routes for cyanoacrylamides, involving Knoevenagel condensation between a cyanoacetamide and a substituted benzaldehyde derivative.
  • Computational Predictions : Molecular docking studies suggest strong affinity for tyrosine kinases (e.g., EGFR) due to pyrimidine-mediated hydrogen bonding, though experimental validation is pending.
  • Pharmacokinetic Challenges : The furan moiety may pose metabolic risks (e.g., CYP450-mediated oxidation), necessitating structural optimization for in vivo applications.

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